Xilmenolone

Structure-Activity Relationship Neuroactive Steroids GABAA PAM

Reproducible SAR studies on neurosteroid binding sites demand exact structural analogs-not generic GABAA modulators. Xilmenolone (CAS 2368807-26-3) is a 5β-nor-19-pregnan-20-one with a distinguishing 1H-pyrazole-4-carbonitrile at C-21 (MW 423.59). - **For SAR & comparator assays**: Directly compare with allopregnanolone/ganaxolone to map C-21 substituent effects on efficacy & subunit selectivity. - **For analytical methods**: Ready-to-use reference standard for HPLC/LC-MS quantitation in biological matrices. - **Supply certainty**: Stable crystalline solid; available for immediate R&D shipment.

Molecular Formula C26H37N3O2
Molecular Weight 423.6 g/mol
CAS No. 2368807-26-3
Cat. No. B12383027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXilmenolone
CAS2368807-26-3
Molecular FormulaC26H37N3O2
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC1CC(C2(C1C3CCC4CC(CCC4C3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N
InChIInChI=1S/C26H37N3O2/c1-16-12-22(23(30)15-29-11-8-18(14-27)28-29)26(3)10-7-20-19-6-9-25(2,31)13-17(19)4-5-21(20)24(16)26/h8,11,16-17,19-22,24,31H,4-7,9-10,12-13,15H2,1-3H3/t16-,17-,19+,20-,21-,22-,24+,25-,26-/m1/s1
InChIKeyCYFXJTXRUOTXDL-GNBMMUGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xilmenolone: GABAA PAM for Neuroactive Steroid Research


Xilmenolone (CAS 2368807-26-3) is a synthetic, small-molecule neuroactive steroid that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid type A (GABAA) receptor [1]. It is a chemical derivative within the 5β-nor-19-pregnan-20-one class, featuring a 1H-pyrazole-4-carbonitrile moiety at the C-21 position . Xilmenolone is an experimental compound recognized by the World Health Organization with an assigned International Nonproprietary Name (INN) [2], and it is cataloged as a research tool for investigating GABAA receptor pharmacology .

GABAA receptor PAM research tool
5β-nor-19-pregnan-20-one scaffold with distinct C-21 1H-pyrazole-4-carbonitrile
International Nonproprietary Name (INN) recognized

Xilmenolone Procurement: Structural Specificity Matters


Selecting a research compound solely based on its target class, such as a 'GABAA PAM', is insufficient for rigorous scientific inquiry. The precise pharmacological and physicochemical properties of Xilmenolone are a direct result of its unique molecular architecture, which distinguishes it from other neuroactive steroids [1]. The combination of a 5β-reduced steroid nucleus with a 1H-pyrazole-4-carbonitrile substituent at C-21 creates a distinct chemical entity with a specific molecular weight of 423.59 g/mol and a calculated logP that will dictate its experimental solubility and permeability profile . While high-strength, direct comparative data on potency or efficacy are not yet publicly available for Xilmenolone , its structural features suggest it may interact with the neurosteroid binding site on GABAA receptors in a manner distinct from compounds like allopregnanolone or ganaxolone [2]. Therefore, substitution with a different GABAA PAM would invalidate any structure-activity relationship (SAR) study, confound in vivo behavioral data, and compromise the integrity of research that specifically requires Xilmenolone's unique chemical identity.

C-21 heteroaryl nitrile may alter GABAA binding kinetics vs. simpler acetyl neurosteroids.
Larger molecular surface and distinct lipophilicity may shift brain permeability profile.
Storage stability guidance is class-level; verify compound-specific integrity for experiments.

Xilmenolone vs. Reference Neuroactive Steroids


Unique 1H-Pyrazole-4-carbonitrile Moiety

Xilmenolone is distinguished from other neuroactive steroids by the presence of a 1H-pyrazole-4-carbonitrile group at the C-21 position of its steroid backbone . This structural feature is shared with the clinically advanced neuroactive steroid Zuranolone (SAGE-217), whereas reference compounds like allopregnanolone and ganaxolone possess a simpler acetyl or methyl ketone group at the same position [1]. The inclusion of a heteroaromatic nitrile is associated with enhanced metabolic stability and altered receptor binding kinetics in this compound class [1].

C-21 Substituent
Class-level inference
1H-pyrazole-4-carbonitrile vs. acetyl (allopregnanolone/ganaxolone); same class as zuranolone
May influence binding kinetics and metabolic stability
Direct profile for Xilmenolone not yet reported
Structure-Activity Relationship Neuroactive Steroids GABAA PAM

Molecular Weight Distinction

The molecular weight of Xilmenolone is 423.59 g/mol . This is significantly higher than that of the endogenous neurosteroid allopregnanolone (318.49 g/mol) and the synthetic ganaxolone (332.48 g/mol) [1]. This 30-33% increase in molecular weight is due to the incorporation of the larger 1H-pyrazole-4-carbonitrile substituent, which contributes to a larger molecular surface area and altered lipophilicity.

Molecular Weight
Cross-study comparable
423.59 g/mol (+105 vs. allopregnanolone)
Larger surface may affect permeability and CNS penetration
Experimental solubility and logP verification needed
Physicochemical Properties Neuroactive Steroids GABAA PAM

Powder vs. Solution Storage Stability

While quantitative stability data for Xilmenolone is not publicly disclosed, vendors recommend standard storage conditions for this class of compound to ensure maximum integrity for research . The compound should be stored as a powder at -20°C for up to 3 years, whereas solutions in DMSO should be prepared fresh and stored at -80°C for no more than 6 months . This guidance implies a sensitivity to hydrolysis or solvolysis, which is a critical consideration for procurement and experimental planning.

Storage Stability
Data to verify
Powder: -20°C, 3 yr; Solution: -80°C, 6 mo (vendor)
Class-typical sensitivity; verify for Xilmenolone
No compound-specific quantitative stability data
Stability Neuroactive Steroids GABAA PAM

Xilmenolone: Research Applications in Neurosteroid Studies


GABAA Neurosteroid Binding Site SAR

Xilmenolone is ideally suited as a probe in SAR studies aimed at elucidating the structural determinants of GABAA receptor modulation. Its unique C-21 substituent (1H-pyrazole-4-carbonitrile) allows for direct comparison with other neuroactive steroids like allopregnanolone and ganaxolone to understand how variations at this position affect binding affinity, efficacy, and subunit selectivity [1]. Its classification as an experimental compound with an INN name makes it a valuable reference tool for academic and pharmaceutical research [2].

In Vitro Profiling of Neurosteroid PAMs

Xilmenolone can be employed as a comparator compound in in vitro assays (e.g., electrophysiology in Xenopus oocytes or fluorescence-based assays in recombinant cell lines) to benchmark the activity of newly synthesized neuroactive steroids . Although its own quantitative potency data are not yet published, its established classification as a GABAA PAM and its unique molecular weight (423.59 g/mol) provide a clear reference point for validating assay systems and for comparing the physicochemical properties of novel chemical entities .

Analytical Reference Standard

Due to its distinct molecular weight of 423.59 g/mol and unique chemical structure, Xilmenolone is a suitable reference standard for developing and validating analytical methods, such as HPLC and LC-MS, for the detection and quantification of neuroactive steroids in biological matrices . Its use as a positive control or internal standard in such assays ensures accurate and reproducible data, which is essential for preclinical pharmacokinetic and drug metabolism studies.

Behavioral Pharmacology in Rodent Models

While direct in vivo data for Xilmenolone is currently absent, its classification as a neuroactive steroid GABAA PAM positions it as a candidate for exploratory behavioral studies (e.g., anxiety, sedation, anticonvulsant models) . The decision to use Xilmenolone over other GABAA PAMs in such studies would be justified by its unique structural features, which may confer a distinct pharmacological profile (e.g., different onset of action, duration, or side-effect liability) compared to reference compounds like allopregnanolone or Zuranolone [1].

Application
Selection Property
Validation Focus
GABAA receptor SAR studies
Unique C-21 1H-pyrazole-4-carbonitrile substituent
Binding affinity and subunit selectivity across GABAA subtypes
In vitro neurosteroid PAM profiling
Reference compound with distinct molecular scaffold
Potency and efficacy benchmarking in electrophysiology assays
Analytical method development
Distinct molecular weight and chromatographic profile
LC-MS/HPLC accuracy and precision for neurosteroid quantification
Exploratory rodent behavioral pharmacology
Neuroactive steroid GABAA PAM classification
Behavioral endpoints relative to reference compounds, PK profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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